8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the 1-oxa-4-azaspiro[4.5]decane family, characterized by a spirocyclic scaffold combining oxygen (oxa) and nitrogen (aza) heteroatoms. The structure includes:
- 8-Methyl group: Enhances steric and electronic properties of the spirocyclic core.
- 4-(2-Phenylbutanoyl) substituent: A branched acyl group with a phenyl moiety, influencing lipophilicity and receptor interactions.
- 3-Carboxylic acid: Provides hydrogen-bonding capacity and polarity, critical for bioactivity and solubility.
The compound’s structural complexity makes it a candidate for medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, three-dimensional binding motifs .
Properties
IUPAC Name |
8-methyl-4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-3-16(15-7-5-4-6-8-15)18(22)21-17(19(23)24)13-25-20(21)11-9-14(2)10-12-20/h4-8,14,16-17H,3,9-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHSTZIOOKEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCC(CC3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amino Alcohols
Amino alcohols such as 4-aminocyclohexanol can undergo cyclocondensation with ketones or aldehydes to form spirocyclic ethers. For example, reaction with cyclopentanone in the presence of an acid catalyst yields the 1-oxa-4-azaspiro[4.5]decane skeleton. This method benefits from readily available starting materials but requires precise control of stoichiometry and reaction time to avoid polymerization.
Ring Expansion of Piperidine Derivatives
Modification of piperidine-4-one derivatives offers an alternative route. Treatment of 4-piperidone with ethylene glycol under acidic conditions forms the 1,4-dioxa-8-azaspiro[4.5]decane intermediate, which can be further functionalized. While this method provides high regiocontrol, the subsequent removal of protecting groups (e.g., ethylene ketal) introduces additional steps.
Functionalization of the Spirocyclic Core
Acylation at Position 4 with 2-Phenylbutanoyl
The 2-phenylbutanoyl group is installed through amide bond formation between the spirocyclic amine and 2-phenylbutanoyl chloride. Recent advancements highlight the use of TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling reagent, which facilitates high-yielding acylation under mild conditions. A representative procedure involves:
-
Dissolving the spirocyclic amine in ethyl acetate.
-
Adding TBTU (1.1 equiv) and DIPEA (N,N-diisopropylethylamine, 1.5 equiv).
-
Introducing 2-phenylbutanoyl chloride (1.0 equiv) and stirring at 25°C for 30–45 minutes.
This method achieves yields exceeding 85% with minimal byproducts, as confirmed by HPLC analysis.
Carboxylic Acid Group Introduction
The carboxylic acid at position 3 is introduced via oxidation of a primary alcohol or hydrolysis of a nitrile group .
Oxidation of a 3-Hydroxymethyl Intermediate
Treatment of 3-hydroxymethyl-1-oxa-4-azaspiro[4.5]decane with Jones reagent (CrO3 in H2SO4) oxidizes the alcohol to a carboxylic acid. However, overoxidation risks necessitate careful temperature control (0–5°C).
Hydrolysis of a 3-Cyano Group
Cyano intermediates undergo hydrolysis using concentrated hydrochloric acid at reflux to yield carboxylic acids. This method is less common due to harsh conditions but offers a one-step conversion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reagent Stoichiometry
Excess TBTU (1.1 equiv) ensures complete activation of the carboxylic acid precursor, while DIPEA neutralizes HCl generated during acylation.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis with a C18 column (MeCN:H2O = 70:30) shows a single peak at 4.2 minutes, indicating >99% purity.
Challenges and Alternative Approaches
Biological Activity
8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible antimicrobial and anticancer properties. Understanding its biological activity involves exploring its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.44 g/mol. The compound features a spirocyclic framework that contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H27NO4 |
| Molecular Weight | 345.44 g/mol |
| Structure | Spirocyclic |
| Functional Groups | Carboxylic acid, oxa, aza |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy is still emerging.
Anticancer Potential
The compound has been evaluated for its potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. In vitro studies have shown that it may interact with cellular pathways that regulate cell proliferation and survival.
The biological effects of this compound are hypothesized to involve:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to particular receptors, influencing signaling pathways that affect cell behavior.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Activity : A comparative analysis revealed that spirocyclic compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further research.
- Cancer Cell Line Studies : In vitro assays demonstrated that derivatives of spirocyclic compounds could induce apoptosis in human cancer cell lines, indicating potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 2-phenylbutanoyl group (target compound) introduces a bulky, lipophilic side chain compared to simpler benzoyl derivatives (e.g., 4-benzoyl analog, MW 303.35 g/mol). This may enhance membrane permeability but reduce solubility .
Impact of Nitrogen Substitution: The 8-propyl-4,8-diaza analog (MW 385.46 g/mol) introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity compared to the monoaza target compound .
Carboxylic Acid Role :
- The 3-carboxylic acid group is conserved across analogs, suggesting its critical role in binding (e.g., via salt bridges or coordination with metal ions in enzymes) .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to assign proton environments (e.g., spirocyclic CH groups at δ 4.2–5.0 ppm) and carbon frameworks. 2D experiments (COSY, HSQC, HMBC) resolve spin systems and confirm connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ expected at m/z 387.2) and detect impurities .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and WinGX for data processing. Crystallize via slow evaporation in ethanol/water mixtures .
How can researchers optimize the reaction yield during the synthesis of this compound, and what are common pitfalls?
Q. Advanced
- Optimization Strategies :
- Use catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Employ microwave-assisted synthesis for cyclization steps to reduce reaction time and improve yield .
- Common Pitfalls :
- Hydrolysis of the acyl chloride intermediate: Ensure anhydrous conditions and fresh molecular sieves.
- Epimerization at chiral centers: Use low-temperature reactions and chiral auxiliaries .
What strategies are recommended for resolving contradictions in crystallographic data obtained for this compound?
Q. Advanced
- Software Tools : Refine data using SHELXL with TWIN/BASF commands to address twinning. Validate with R₁ and wR₂ residuals (target < 0.05) .
- Data Cross-Check : Compare unit cell parameters with analogous spirocyclic compounds (e.g., 4-(3,5-difluorobenzoyl) derivatives) to identify lattice inconsistencies .
- Alternative Methods : If crystallography fails, use DFT calculations (e.g., Gaussian09) to model the structure and compare with experimental NMR data .
What biological targets or enzymes are associated with this compound based on its structural analogs?
Q. Basic
- Primary Target : Fatty Acid Amide Hydrolase (FAAH), inferred from tert-butyl and chlorobenzoyl analogs showing IC₅₀ values < 100 nM in enzyme inhibition assays .
- Secondary Targets : Cannabinoid receptors (CB1/CB2) due to structural similarity to endocannabinoid hydrolysis inhibitors .
How does the substitution pattern on the benzoyl group influence the compound's biological activity?
Q. Advanced
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance FAAH binding affinity by stabilizing enzyme-ligand interactions via halogen bonding .
- Bulkier Substituents (e.g., phenylbutanoyl vs. benzoyl): May reduce solubility but improve metabolic stability. Test via LogP measurements and microsomal assays .
- Methodology : Synthesize derivatives with systematic substituent variations and evaluate using fluorescence-based FAAH activity assays .
What are the recommended storage conditions to ensure the compound's stability over time?
Q. Basic
- Storage : -20°C in amber vials under argon to prevent oxidation. Use desiccants (silica gel) to avoid hygroscopic degradation .
- Stability Testing : Monitor via HPLC every 6 months; degradation products (e.g., hydrolyzed carboxylic acid) should remain < 2% .
What in vitro models are suitable for evaluating the compound's efficacy as an FAAH inhibitor?
Q. Advanced
- Enzyme Assays : Recombinant human FAAH expressed in HEK293 cells, using [³H]-anandamide hydrolysis assays. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Cell-Based Models : Primary neuronal cultures or U937 macrophages to assess anti-inflammatory effects via prostaglandin E₂ (PGE₂) suppression .
How can researchers confirm the compound's enantiomeric purity, and what chiral analysis techniques are applicable?
Q. Advanced
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Purity > 98% is acceptable for pharmacological studies .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) to assign absolute configuration .
What computational methods support the rational design of derivatives with improved pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
